1,4-Dioxaspiro[4.6]undeca-6,10-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undeca-6,10-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFODKFEYFZXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321814 | |
| Record name | 1,4-dioxaspiro[4.6]undeca-6,10-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-30-9 | |
| Record name | NSC382128 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dioxaspiro[4.6]undeca-6,10-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of 1,4 Dioxaspiro 4.6 Undeca 6,10 Diene and Analogs
Mechanistic Insights into Spiroketalization
The formation of the characteristic spiroketal linkage in 1,4-Dioxaspiro[4.6]undeca-6,10-diene and related structures is a critical process, often proceeding under mild acidic conditions. The mechanism of this transformation has been a subject of detailed investigation, with a particular focus on the nature of the intermediates involved.
Detailed Mechanisms of Cycloaddition Reactions
The diene functionality within the seven-membered ring of this compound makes it a versatile substrate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org These reactions are powerful tools for the construction of complex polycyclic frameworks.
The mechanism of [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can proceed through either a concerted or a stepwise pathway. In a concerted mechanism, the new sigma bonds are formed simultaneously, passing through a single, cyclic transition state. mdpi.com This process is generally stereospecific. libretexts.org Conversely, a stepwise mechanism involves the formation of an intermediate, which can be either zwitterionic or a diradical, before the final ring closure. mdpi.comnih.gov
Computational studies on various diene systems have shown that a concerted reaction is often energetically favored. nih.gov For instance, in dehydro-Diels-Alder reactions, the concerted pathway is typically lower in energy than the stepwise diradical route. nih.gov However, the energy difference between the concerted and stepwise pathways can be small in some cases, suggesting that a stepwise mechanism may be competitive under certain conditions. nih.govresearchgate.net The nature of the diene, dienophile, and reaction conditions all play a role in determining the operative mechanism. mdpi.com
The outcome of cycloaddition reactions involving this compound and its analogs is governed by a combination of electronic and steric factors that dictate the regioselectivity and stereoselectivity of the transformation. libretexts.org
Electronic Factors: The rate of Diels-Alder reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating orbital interaction. pharmacy180.com The regioselectivity of the reaction with unsymmetrical dienes or dienophiles is determined by the electronic distribution within the reacting molecules, with the most favorable donor-acceptor interaction dictating the major product. pharmacy180.com In some cases, electron transfer from an electron donor to an acceptor substrate can initiate the cycloaddition, suggesting the involvement of radical anions in the catalytic cycle. nih.gov
Steric Factors: Steric hindrance can significantly impact the rate and selectivity of cycloaddition reactions. libretexts.orgresearchgate.net For the reaction to occur, the diene must be able to adopt an s-cis conformation to allow for effective overlap of the π systems. libretexts.orgpharmacy180.com The cyclic nature of the diene in this compound pre-organizes it in the required s-cis conformation, enhancing its reactivity. pharmacy180.com The stereoselectivity of the reaction is also influenced by steric interactions in the transition state. The "endo rule" in Diels-Alder reactions, which favors the formation of the endo product, is attributed to secondary orbital interactions, but steric repulsion can favor the formation of the exo product. libretexts.orgpharmacy180.com In cases of dienes with diastereotopically nonequivalent faces, steric effects can be the primary factor controlling the face-selectivity of the cycloaddition. researchgate.net
The following table summarizes the Diels-Alder reactions of a related compound, 6,9-Dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-2,10-dione, with various acetylenic dienophiles, highlighting the excellent yields obtained in most cases.
| Dienophile | Yield of Adduct |
|---|---|
| Methyl propiolate | Excellent |
| Phenylacetylene | Excellent |
| 1-Octyne | Excellent |
| Dimethyl acetylenedicarboxylate | Excellent |
| Diphenylacetylene | Low |
| 3-Hexyne | Low |
Data sourced from a study on the Diels-Alder reactions of a masked 3,6-di-n-propyl-o-benzoquinone. dntb.gov.ua
Mechanistic Studies of Rearrangement Reactions
Beyond cycloadditions, this compound and its derivatives can undergo rearrangement reactions, particularly under photochemical conditions. A study on a p-tropoquinone monoacetal derivative, 1,4-dioxaspiro[4.6]undeca-6,9-diene-5,8-dione, demonstrated a photochemical rearrangement that resulted in a ring-contraction product, 2-hydroxyethyl (2,5-dioxo-3-cyclopentenyl)acetate. kyushu-u.ac.jp This transformation highlights the potential for skeletal reorganization within this spirocyclic system upon photoexcitation. The mechanism of such rearrangements likely involves the formation of excited state intermediates that can undergo bond cleavages and reformations to yield thermodynamically stable products.
Reactivity of the Diene Functionality within the Spiro System
The diene moiety within the seven-membered ring of this compound is the primary site of reactivity for a variety of chemical transformations. Its ability to participate in cycloaddition reactions is a hallmark of its chemical behavior. The spiroketal portion of the molecule can influence the reactivity of the diene through both electronic and steric effects. Electronically, the oxygen atoms of the dioxolane ring can have a subtle effect on the electron density of the diene system. Sterically, the spirocyclic junction can influence the facial selectivity of reactions at the diene. The diene can also undergo 1,2- and 1,4-addition reactions with electrophiles, where the initial attack leads to the formation of a resonance-stabilized carbocation, which can then be trapped by a nucleophile at either the 2- or 4-position. The ratio of the resulting products can be influenced by kinetic versus thermodynamic control.
Advanced Spectroscopic Characterization and Structural Elucidation of Dioxaspiro Diene Compounds
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis.
Specific high-resolution NMR data for 1,4-Dioxaspiro[4.6]undeca-6,10-diene, including detailed proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and advanced 2D NMR analyses (such as COSY, HSQC, HMBC, and NOESY), are not available in the surveyed literature. Such data would be crucial for unequivocally determining the stereochemistry and preferred conformation of the molecule.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition.
While the molecular formula of this compound is C₉H₁₂O₂, precise mass measurements from HRMS to confirm this elemental composition through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer have not been reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Fingerprinting.
Detailed infrared (IR) and Raman spectroscopic data for this compound are not documented. These analyses would provide valuable information on the characteristic vibrational modes of its functional groups, such as the C=C double bonds within the diene system and the C-O-C stretching of the dioxolane ring, contributing to its structural fingerprint.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination.
There are no published X-ray crystallographic studies for this compound. This technique would be the definitive method for determining its precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Theoretical and Computational Chemistry Approaches to Dioxaspiro Diene Systems
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic structure and energy. researchgate.netmdpi.com
DFT methods, particularly with hybrid functionals like B3LYP, have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost. nih.gov They are used to determine optimized molecular geometries, electronic ground states, and the distribution of electron density. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can offer higher accuracy for energetics and electron correlation effects, which are crucial for describing weak interactions and complex reaction pathways. ubc.ca
For a molecule like 1,4-Dioxaspiro[4.6]undeca-6,10-diene, these calculations would elucidate the electronic influence of the spiroketal group on the conjugated diene system within the seven-membered ring. The table below illustrates the type of data generated, showing a hypothetical comparison of frontier orbital energies.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| This compound (Hypothetical) | B3LYP/6-31G | -6.25 | -0.95 | 5.30 |
| Cyclohepta-1,3-diene (Reference) | B3LYP/6-31G | -6.40 | -0.80 | 5.60 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. numberanalytics.com For diene systems, a primary focus is on pericyclic reactions, such as Diels-Alder cycloadditions. researchgate.net
To model a reaction, computational methods are used to locate and characterize the geometries of reactants, products, and, most importantly, transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. acs.org The energy difference between the reactants and the transition state is the activation energy or barrier height (ΔG‡), which governs the reaction rate. wayne.eduresearchgate.net
Methods like DFT are widely used to calculate these parameters. researchgate.net For a potential Diels-Alder reaction involving this compound, calculations would determine the activation barriers for different stereochemical outcomes (e.g., endo vs. exo), thereby predicting the kinetic product. longdom.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net
The following table provides an illustrative energy profile for a hypothetical Diels-Alder reaction.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Ethylene | 0.0 |
| Transition State (TS) | Endo approach | +24.5 |
| Product | Cycloadduct | -35.0 |
While many pericyclic reactions are concerted (occur in a single step), some may proceed through a stepwise mechanism involving one or more reactive intermediates. escholarship.org Computational modeling can distinguish between these pathways by locating potential intermediates and calculating the energy barriers for their formation and subsequent reaction. nih.govpku.edu.cn
For diene systems, possible intermediates could include zwitterions or diradicals. nih.govpku.edu.cn Computational characterization of a diradical intermediate, for instance, would involve optimizing its geometry using an unrestricted formalism (e.g., UB3LYP) and analyzing the spin density to locate the unpaired electrons. rsc.org Comparing the activation energy of the concerted pathway with that of the highest barrier in the stepwise pathway reveals the kinetically preferred mechanism. nih.gov
Conformational Landscape and Stability Analyses
Molecules with flexible rings, such as the seven-membered cycloheptadiene ring in this compound, can exist in multiple conformations. nih.gov Spiroketal systems also possess distinct conformational preferences, often influenced by stabilizing electronic interactions like the anomeric effect. illinois.edu
Computational conformational analysis involves systematically searching for all possible low-energy structures (conformers) on the potential energy surface. researchgate.net This is achieved through methods like molecular dynamics simulations or systematic rotor scans, followed by geometry optimization of the resulting structures. The relative energies of the identified conformers are then calculated to determine their thermodynamic stability and their expected population distribution at a given temperature according to the Boltzmann distribution. This analysis is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation. nih.govbeilstein-journals.org
| Conformer of this compound (Hypothetical) | Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| Conf-1 | Twist-Chair | 0.00 | 75.5 |
| Conf-2 | Boat | 1.10 | 12.9 |
| Conf-3 | Twist-Boat | 1.50 | 7.1 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. sapub.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govnih.govresearchgate.net Comparing the calculated spectrum of a proposed structure with experimental data is a standard procedure for structural verification.
IR Spectroscopy: Infrared (IR) vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic positions. nih.gov The resulting frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations, so they are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. nih.govresearchgate.net
UV-Vis Spectroscopy: Electronic transitions, which correspond to absorption in the Ultraviolet-Visible (UV-Vis) range, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This provides information on the wavelengths of maximum absorbance (λmax), which relate to the electronic structure and conjugation within the molecule.
The following table illustrates a hypothetical comparison between calculated ¹³C NMR shifts for this compound and experimental data for a related compound, demonstrating the utility of this approach in assigning spectral peaks. acs.org
| Carbon Atom | Calculated ¹³C Shift (ppm) (Hypothetical) | Experimental ¹³C Shift (ppm) (Analogous Compound) |
|---|---|---|
| C5 (Spirocenter) | 108.5 | 106.7 |
| C6 | 129.8 | 128.9 |
| C7 | 132.1 | 132.2 |
| C10 | 135.4 | 137.8 |
| C11 | 136.0 | 138.1 |
Synthetic Utility of 1,4 Dioxaspiro 4.6 Undeca 6,10 Diene As a Building Block in Complex Organic Synthesis
Precursors for Natural Product Total Synthesis
The total synthesis of complex natural products often relies on the strategic use of multifunctional building blocks that can introduce stereocenters and complex ring systems in a controlled manner. In principle, 1,4-Dioxaspiro[4.6]undeca-6,10-diene, with its spiroketal functionality and two reactive diene systems, could serve as a valuable precursor. The diene moieties offer a handle for various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks commonly found in terpenoids and alkaloids. The spiroketal can act as a masked ketone, allowing for late-stage deprotection and further functionalization.
Despite this theoretical potential, a comprehensive search of the chemical literature did not yield any specific examples of the use of this compound in the total synthesis of a natural product. The research in this area appears to be focused on other classes of spirocyclic compounds. This lack of application presents an opportunity for synthetic chemists to explore the reactivity of this compound and potentially develop novel synthetic routes to complex natural products.
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for DOS. The two diene systems can be selectively functionalized through a variety of reactions, including cycloadditions, metathesis, and hydroboration-oxidation, to introduce a wide range of substituents and stereochemical complexity.
The spiroketal core provides a central anchor point from which different functionalities can be appended, leading to a diverse array of molecular shapes. However, there are currently no published studies that specifically utilize this compound as a scaffold in a diversity-oriented synthesis campaign. The development of synthetic methodologies to functionalize this core structure would be a prerequisite for its application in this field.
Functionalization and Derivatization Strategies for Advanced Materials
The unique electronic and structural properties of spirocyclic compounds have led to their investigation in the context of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diene functionalities of this compound could be utilized for polymerization reactions to create novel polymers with tailored properties.
Furthermore, the spiroketal core could influence the packing and morphology of thin films, which are critical factors for device performance. Despite these intriguing possibilities, there is no published research on the functionalization or derivatization of this compound for applications in advanced materials. This area represents another unexplored avenue for the application of this particular spirocyclic compound.
Q & A
Q. How can researchers optimize the synthetic yield of 1,4-Dioxaspiro[4.6]undeca-6,10-diene?
Methodological Answer: The synthesis typically involves cyclization and protection-deprotection strategies. For example, Rhodium-catalyzed 1,2-additions with NaOH in methanol have been used to achieve a 75% yield of related spiro compounds . Key steps include:
- Precursor selection : Use 1,4-Dioxaspiro[4.6]undec-6-en-8-one as a starting material.
- Reaction conditions : Maintain controlled temperature (e.g., 0°C for NaBH4 reductions) and stoichiometric ratios (e.g., 1:2 molar ratio of substrate to NaOH) .
- Purification : Column chromatography is critical for isolating the product from byproducts like diastereomers or oxidation intermediates .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., C₉H₁₂O₂, MW 154.206) and fragmentation patterns using databases like the NIH/EPA Mass Spectral Library .
- NMR spectroscopy : Analyze and spectra to identify spirocyclic protons (δ 1.5–2.5 ppm) and oxygenated carbons (δ 60–100 ppm). Evidence from similar spiro compounds shows distinct splitting patterns for cyclic ethers .
- IR spectroscopy : Detect C-O-C stretching vibrations (~1100 cm⁻¹) and alkene C-H bends (~900 cm⁻¹) to differentiate from non-spiro analogs .
Q. How can researchers address the compound’s instability during storage or reaction?
Methodological Answer: Instability often arises from hydrolytic cleavage of the dioxane ring or alkene reactivity. Mitigation strategies include:
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent moisture ingress .
- Reaction handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to acidic/basic conditions .
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress alkene polymerization .
Advanced Research Questions
Q. What reaction mechanisms govern the Rhodium-catalyzed 1,2-additions in spirocyclic systems?
Methodological Answer: Rhodium catalysts (e.g., [Rh(cod)Cl]₂) facilitate 1,2-additions via oxidative coupling. For example:
- Substrate activation : The alkene in the spiro system coordinates to Rh, forming a π-complex.
- Insertion : The metal inserts into the C-O bond of the dioxane ring, enabling nucleophilic attack by hydroxide or alkoxide ions .
- Computational validation : DFT studies on similar systems suggest transition states with 15–20 kcal/mol activation barriers, consistent with experimental rates .
Q. How can computational modeling predict stereochemical outcomes in spirocyclic derivatives?
Methodological Answer:
- Conformational analysis : Tools like ACD/Labs Percepta predict spiro junction strain using MMFF94 force fields. For example, (6R,8S)-configured derivatives show lower strain energy (~5 kcal/mol) than diastereomers .
- Docking studies : Simulate interactions with chiral catalysts (e.g., Jacobsen’s Mn-salen) to rationalize enantioselectivity in epoxidation or cyclopropanation .
- Spectra prediction : Compare calculated NMR shifts (via Gaussian) with experimental data to validate stereochemistry .
Q. How should researchers resolve contradictions in spectral data for structurally similar spiro compounds?
Methodological Answer: Contradictions often arise from diastereomerism or solvent effects. Strategies include:
- 2D NMR : Use HSQC and NOESY to differentiate overlapping signals. For example, NOE correlations between spiro protons (H-6 and H-10) confirm spatial proximity in the correct isomer .
- Isotopic labeling : Introduce -labeled carbonyl groups to track regioselectivity in ring-opening reactions .
- Cross-validation : Compare retention times (HPLC) and melting points with literature data for analogs like 2-methyl-1,4-dioxaspiro[4.5]dec-6-ene (CAS 193077-50-8) .
Notes
- Stereochemical complexity : Spiro systems require rigorous chiral analysis; misassignment can invalidate mechanistic conclusions .
- Safety : While 1,4-dioxane is toxic, this compound’s hazards are understudied. Follow protocols for structurally related ethers (e.g., glovebox use for air-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
